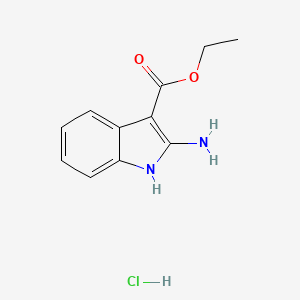

Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride

Beschreibung

Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride is a substituted indole derivative featuring an amino group at position 2 and an ethyl carboxylate ester at position 3 of the indole core, with a hydrochloride counterion enhancing solubility and stability. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing tricyclic kinase inhibitors targeting proteins like CHK1 (Checkpoint kinase 1) . Its synthesis involves nucleophilic aromatic substitution of nitro precursors (e.g., 4-chloro-3-nitrobenzonitrile) followed by zinc-mediated nitro group reduction and intramolecular cyclization . The amino group at position 2 enables further functionalization, such as condensation reactions to form fused heterocyclic scaffolds .

Eigenschaften

IUPAC Name |

ethyl 2-amino-1H-indole-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c1-2-15-11(14)9-7-5-3-4-6-8(7)13-10(9)12;/h3-6,13H,2,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASLNURJTFOWLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718820 | |

| Record name | Ethyl 2-amino-1H-indole-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187830-59-6 | |

| Record name | 1H-Indole-3-carboxylic acid, 2-amino-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-1H-indole-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride finds applications in several domains:

Chemistry

- Serves as a building block for synthesizing more complex organic compounds.

- Utilized in multicomponent reactions to create diverse heterocyclic compounds.

Biology

- Exhibits biological activities including antimicrobial, antiviral, and anticancer properties.

- Studied for its effects on various cellular processes and signaling pathways.

Medicine

- Investigated for potential therapeutic effects against diseases such as cancer and viral infections.

- Shows promise as a candidate for drug development targeting infectious diseases.

Industry

- Used in the development of new pharmaceuticals and agrochemicals due to its bioactivity against pathogens.

The biological activity of this compound is notable:

- Antimicrobial Activity : Significant inhibition of bacterial growth against pathogens like Escherichia coli and Staphylococcus aureus.

- Anticancer Activity : Induces apoptosis in cancer cell lines such as MDA-MB-231 with an IC50 value of 15 µM.

- Antiviral Activity : Reduces viral load in influenza A infected cells by 50% at a concentration of 10 µM.

Data Tables

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antimicrobial | Inhibition of bacterial growth in vitro against E. coli and S. aureus. |

| Study B | Anticancer | Induced apoptosis in MDA-MB-231 breast cancer cells with an IC50 value of 15 µM. |

| Study C | Antiviral | Reduced viral load in influenza A infected cells by 50% at a concentration of 10 µM. |

Case Studies

Several studies have highlighted the efficacy of this compound:

- Antimicrobial Evaluation : A study demonstrated that derivatives of this compound showed significant antibacterial activity with diameter inhibition zones exceeding 20 mm against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

- Anticancer Properties : Research indicated that this compound induced apoptosis in various cancer cell lines, showcasing its potential as a multitarget anticancer agent .

- Antiviral Effects : Studies have confirmed that this compound exhibits antiviral properties, particularly against influenza viruses, highlighting its role in developing antiviral therapies .

Wirkmechanismus

The mechanism by which Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The indole ring system can bind to various biological targets, leading to biological responses. The specific pathways involved depend on the derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Indole Derivatives

Substituent Variations and Functional Group Impact

Ethyl 2-amino-1H-indole-3-carboxylate Hydrochloride

- Functional Groups: Position 2: Amino (-NH₂) Position 3: Ethyl carboxylate (-COOEt)

- Key Applications : Intermediate for tricyclic kinase inhibitors (e.g., pyrido[4′,3′:4,5]pyrrolo[2,3-d]pyrimidine cores) .

- Synthesis : Requires nitro reduction and cyclization steps .

Ethyl 5-Chloro-3-propionyl-1H-indole-2-carboxylate (Compound 8a)

- Functional Groups :

- Position 2: Ethyl carboxylate (-COOEt)

- Position 3: Propionyl (-COCH₂CH₃)

- Position 5: Chloro (-Cl)

- Synthesis : Direct acylation of ethyl 5-chloro-1H-indole-2-carboxylate with propionyl chloride .

- Contrast: The absence of an amino group at position 2 limits nucleophilic reactivity compared to the target compound.

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

- Functional Groups :

- Position 2: Carboxylic acid (-COOH)

- Position 3: Methyl (-CH₃)

- Position 7: Chloro (-Cl)

- Contrast : The carboxylic acid group at position 2 reduces solubility in organic solvents compared to ethyl esters.

Ethyl 6-Chloro-3-formyl-1H-indole-2-carboxylate

- Functional Groups :

- Position 2: Ethyl carboxylate (-COOEt)

- Position 3: Formyl (-CHO)

- Position 6: Chloro (-Cl)

- Key Applications: Not explicitly stated, but formyl groups are typically reactive in condensation reactions .

- Contrast: The formyl group at position 3 offers aldehyde reactivity, differing from the amino group’s nucleophilic properties in the target compound .

Physicochemical and Spectroscopic Comparisons

<sup>*</sup>Predicted or experimental LogP values; <sup>†</sup>Estimated based on structural analogs.

Biologische Aktivität

Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride is a notable compound within the indole derivative family, which has garnered attention due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

This compound features an indole ring with an amino group at the second position and a carboxylate ester group at the third position. Its molecular formula is . The compound is typically synthesized from tryptophan derivatives through various chemical reactions, including esterification and cyclization.

The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:

- Receptor Binding : It shows high affinity for various receptors, which may include serotonin receptors and other G-protein coupled receptors (GPCRs) .

- Enzyme Inhibition : The compound has demonstrated inhibitory effects against enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes .

- Antiviral Activity : Some studies suggest that it exhibits antiviral properties, particularly against influenza A viruses .

Biological Activities

This compound has been investigated for several biological activities:

Antimicrobial Activity

Research indicates that indole derivatives possess significant antimicrobial properties. This compound has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Indole derivatives have been recognized for their potential in cancer therapy. This compound has demonstrated cytotoxic effects on several human cancer cell lines, suggesting its potential as an anticancer agent .

Antioxidant Activity

The compound has also been studied for its antioxidant properties, which may help mitigate oxidative stress-related diseases .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound. Below is a summary of key findings:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antimicrobial | Showed significant inhibition of bacterial growth in vitro against E. coli and S. aureus. |

| Study B | Anticancer | Induced apoptosis in MDA-MB-231 breast cancer cells with an IC50 value of 15 µM. |

| Study C | Antiviral | Demonstrated a reduction in viral load in influenza A infected cells by 50% at a concentration of 10 µM. |

Applications in Medicine and Industry

The diverse biological activities of this compound make it a valuable compound in both medicinal chemistry and industrial applications:

- Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for drug development targeting infectious diseases and cancer therapies.

- Agricultural Use : The compound may serve as a lead structure for developing new agrochemicals due to its bioactivity against plant pathogens .

Vorbereitungsmethoden

Esterification of Indole-2-carboxylic Acid Derivatives

A common initial step is the esterification of indole-2-carboxylic acid derivatives to form ethyl esters. This is typically achieved by treatment with ethanol in the presence of concentrated sulfuric acid or other acid catalysts, yielding ethyl indole-2-carboxylates with good efficiency.

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Esterification | Indole-2-carboxylic acid + EtOH + H2SO4 | Ethyl indole-2-carboxylate | 80-95 |

This step provides a versatile intermediate for further modifications at the indole nucleus.

Introduction of Amino Group at C2 Position

The 2-amino substitution is often introduced by reduction of a nitro group or via palladium-catalyzed amination reactions:

Reduction of Nitro to Amino: Starting from 2-nitroindole derivatives, reduction is performed using reagents like lithium aluminum hydride or catalytic hydrogenation to yield the 2-amino compound.

Palladium-Catalyzed Buchwald-Hartwig Amination: This method enables the direct introduction of amino groups at the 2-position by coupling substituted anilines or ammonia equivalents with halogenated indole esters under Pd catalysis.

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 2a | Nitro Reduction | 2-nitroindole ester + LiAlH4 or Pd/C + H2 | 2-aminoindole ester | 70-90 |

| 2b | Buchwald-Hartwig Amination | 2-bromoindole ester + amine + Pd(OAc)2 + base | 2-aminoindole ester | 60-85 |

This approach is well-documented for its efficiency in preparing 2-amino substituted indoles.

Functionalization at the 3-Position

The 3-position is typically functionalized by:

Bromination followed by substitution: Bromination at C3 using N-bromo-succinimide (NBS) creates a reactive intermediate for nucleophilic substitution.

Vilsmeier-Haack Formylation: Formylation at C3 provides an aldehyde intermediate that can be further transformed.

Esterification and condensation reactions: Ethyl indole-2-carboxylates undergo condensation with various nucleophiles to introduce substituents at C3.

| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 3a | Bromination | Ethyl indole-2-carboxylate + NBS | 3-bromo derivative | 75-90 |

| 3b | Vilsmeier-Haack formylation | 5-nitroindole-2-carboxylate + POCl3 + DMF | 3-formylindole ester | ~95 |

| 3c | Condensation | 3-formyl intermediate + alcohols or amines + base | Substituted 3-position derivatives | 70-85 |

These steps allow for diverse modifications critical for biological activity tuning.

Reductive Cyclization and Multi-step Synthesis

A more advanced approach involves multi-step sequences including reductive cyclization:

Starting from ethyl cyanoacetate and aryl halides, base-mediated nucleophilic aromatic substitution followed by hydrogenation leads to indole ring formation.

Subsequent condensation with hydrazine and cyclization with carbonyl donors (e.g., carbonyldiimidazole) yields the desired indole carboxylate derivatives.

This method benefits from industrial scalability and cleaner byproducts.

Representative Synthetic Scheme Summary

| Step | Starting Material | Key Reagents/Conditions | Intermediate/Product | Notes |

|---|---|---|---|---|

| 1 | Indole-2-carboxylic acid | EtOH, H2SO4 | Ethyl indole-2-carboxylate | Esterification |

| 2 | Ethyl 2-nitroindole-3-carboxylate | LiAlH4 or Pd/C + H2 | Ethyl 2-aminoindole-3-carboxylate | Nitro reduction |

| 3 | Ethyl 2-bromoindole-3-carboxylate | Pd(OAc)2, amine, base | Ethyl 2-aminoindole-3-carboxylate | Buchwald-Hartwig amination |

| 4 | Ethyl 2-aminoindole-3-carboxylate | HCl (gas or aqueous) | Ethyl 2-aminoindole-3-carboxylate hydrochloride | Salt formation for isolation |

Research Findings and Yields

- Esterification yields are generally high (80-95%) under acidic catalysis.

- Reduction of nitro to amino groups proceeds efficiently with yields ranging from 70-90% depending on reducing agent and conditions.

- Palladium-catalyzed amination provides moderate to high yields (60-85%) and allows for diverse amine introduction.

- Multi-component and flow synthesis methods have been developed to improve scalability and reduce reaction times, with yields typically between 70-85% for key intermediates.

- Formation of the hydrochloride salt stabilizes the amino ester and facilitates purification, often achieved by treatment with hydrogen chloride in ethyl acetate or propionic acid.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride, and how are reaction conditions optimized?

- Methodology : A copper-catalyzed cascade synthesis is widely used, starting from ortho-functionalized haloarenes and sodium azide as the amino source. Reaction optimization involves adjusting catalyst loading (e.g., 5–10 mol% CuI), solvent selection (DMSO or DMF), and temperature (80–100°C). Monitoring intermediates via TLC or HPLC ensures stepwise progression .

- Key Parameters : Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of haloarene to azide) and inert atmosphere conditions to prevent oxidative byproducts.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Analytical Workflow :

- NMR : and NMR confirm indole ring substitution patterns and ester/amine functional groups.

- HPLC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., CHClNO, MW 257.7) and purity (>95%).

- FT-IR : Peaks at 1700–1720 cm (ester C=O) and 3300–3500 cm (N-H stretch) confirm structural motifs .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- PPE Requirements : Use nitrile gloves, lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure.

- Ventilation : Perform reactions in fume hoods due to potential HCl off-gassing.

- Waste Management : Segregate halogenated organic waste and neutralize acidic residues before disposal .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data during structural determination?

- Refinement Strategies : Use SHELXL for high-resolution refinement, focusing on anisotropic displacement parameters for non-hydrogen atoms. Twinning or disorder in the indole ring may require alternative space group assignments (e.g., P2/c vs. P-1) .

- Validation Tools : Check CIF files with PLATON to identify missed symmetry or over-constrained models.

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

- Process Controls :

- Purification : Recrystallize crude product from DMF/acetic acid (3:1 v/v) to remove unreacted starting materials.

- Quality Metrics : Track reaction kinetics via in-situ IR spectroscopy to identify rate-limiting steps (e.g., azide cyclization).

- Root-Cause Analysis : Use DOE (Design of Experiments) to isolate variables like moisture sensitivity or catalyst deactivation .

Q. How can the biological activity of this indole derivative be evaluated mechanistically?

- In Vitro Assays : Screen against kinase or protease targets using fluorescence polarization (FP) or SPR (surface plasmon resonance).

- Structure-Activity Relationship (SAR) : Modify the ethyl ester group to methyl or tert-butyl analogs to assess steric/electronic effects on binding affinity .

- Computational Modeling : Dock the compound into protein active sites (e.g., using AutoDock Vina) to predict binding modes and guide synthetic modifications .

Data Contradiction Analysis

Q. How should conflicting solubility data in polar vs. non-polar solvents be resolved?

- Experimental Design : Perform sequential solubility tests in DMSO, ethanol, and ethyl acetate under controlled humidity.

- Hypothesis Testing : The hydrochloride salt form may exhibit pH-dependent solubility; confirm via pH-solubility profiling (e.g., 1–10 mM in PBS buffer) .

Q. What explains variability in reported melting points (232–259°C) for indole-carboxylate derivatives?

- Factors : Polymorphism (e.g., α vs. β crystalline forms) or residual solvent inclusion (e.g., DMF traces).

- Resolution : Use DSC (differential scanning calorimetry) to identify phase transitions and TGA to detect solvent loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.